5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine

PI3Kδ inhibition Kinase assay SAR

Medicinal chemistry teams face delays from multi-step de novo synthesis of kinase inhibitor cores. This 5,7-dimethyl-substituted imidazo[4,5-b]pyridine scaffold provides a pre-functionalized, ready-to-derivatize starting point with a free piperidine NH handle for single-step diversification. • PI3Kδ potency (IC50 = 2.30 nM) and clean CYP3A4 TDI profile (IC50 = 10,000 nM) support lead-like starting points • 5,7-Dimethyl substitution enhances lipophilic efficiency (LipE +0.3-0.5 units) vs. unsubstituted analogs • Single-step amide coupling via piperidine NH enables focused kinase inhibitor library synthesis in weeks rather than months

Molecular Formula C13H18N4
Molecular Weight 230.31 g/mol
Cat. No. B11874481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine
Molecular FormulaC13H18N4
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1NC(=N2)C3CCNCC3)C
InChIInChI=1S/C13H18N4/c1-8-7-9(2)15-13-11(8)16-12(17-13)10-3-5-14-6-4-10/h7,10,14H,3-6H2,1-2H3,(H,15,16,17)
InChIKeyWVFODEVWWHDQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine – Kinase Inhibitor Scaffold Overview


5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine (CAS 1355172-73-4) is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridine class. Its core scaffold mimics the purine ring system, making it a privileged structure in kinase inhibitor design [1]. The compound features a piperidine ring at the C2 position and methyl substituents at C5 and C7, which collectively influence its binding mode, physicochemical properties, and versatility as a synthetic intermediate . This compound serves as a key building block for developing inhibitors targeting kinases such as PI3K, c-Met, Aurora kinases, and PBK/TOPK, as evidenced by its inclusion in multiple patent families [2][3].

5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine Structural Uniqueness


Substituting 5,7-dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine with a close analog such as 3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine or 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is not straightforward because each structural modification profoundly alters kinase selectivity, metabolic stability, and synthetic utility [1]. The free NH of the piperidine ring is a critical handle for further derivatization in combinatorial library synthesis, and its loss (e.g., through N-alkylation) abolishes this functionality [2]. The 5,7-dimethyl substitution on the pyridine ring influences both the electron density of the hinge-binding region and the compound's lipophilicity, directly affecting potency against specific kinase targets [3]. Even subtle changes in substitution pattern can shift the compound's selectivity profile between kinase isoforms, as demonstrated in SAR studies of imidazo[4,5-b]pyridine-based c-Met and Aurora kinase inhibitors [4]. Therefore, procurement decisions must be guided by precise structural requirements.

5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine: Key Comparative Data


PI3Kδ Potency Advantage Over Des-methyl Analog

The target compound (5,7-dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine) exhibited an IC50 of 2.30 nM against PI3Kδ in a competitive fluorescence polarization assay [1]. In contrast, the des-methyl analog (2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine) showed a significantly weaker IC50 of 102 nM in a cellular assay measuring AKT phosphorylation at S473 in Ri-1 cells [2]. While the assays differ (biochemical vs. cellular), the 44-fold difference underscores the critical contribution of the 5,7-dimethyl groups to PI3Kδ binding affinity.

PI3Kδ inhibition Kinase assay SAR

Favorable CYP3A4 TDI Profile

In a time-dependent CYP3A4 inhibition assay using pooled human liver microsomes, 5,7-dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine exhibited an IC50 of 10,000 nM (10 µM) after 30 min pre-incubation [1]. This value is significantly higher than the typical threshold for CYP3A4 TDI liability (IC50 < 1 µM). By comparison, many imidazo[4,5-b]pyridine-based c-Met inhibitors with larger C2 substituents show IC50 values below 1 µM, indicating a higher risk of drug-drug interactions [2].

CYP450 inhibition Drug metabolism Safety profiling

Single-Step Diversification via Free Piperidine NH

The target compound possesses a secondary amine (NH) on the piperidine ring, which is a versatile synthetic handle for amide bond formation, reductive amination, or sulfonamide synthesis . In contrast, commonly available analogs such as 3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine or N-alkylated derivatives have this position blocked, preventing direct functionalization without deprotection steps . The free NH enables single-step diversification in parallel synthesis, a critical advantage for high-throughput medicinal chemistry campaigns [1].

Combinatorial chemistry Library synthesis Building block

Enhanced Lipophilicity and BBB Permeability

The 5,7-dimethyl substitution on the imidazo[4,5-b]pyridine core increases the calculated logP by approximately 0.5-0.7 units compared to the unsubstituted 2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine, placing the target compound in a more favorable lipophilicity range for passive membrane permeability and potential CNS penetration [1][2]. While experimentally measured logD values are not publicly available for this exact compound, the QSAR models for imidazo[4,5-b]pyridine Aurora kinase inhibitors demonstrate that the 5,7-dimethyl substitution enhances LipE (lipophilic efficiency) by 0.3-0.5 units relative to unsubstituted analogs [3].

Physicochemical properties Lipophilicity CNS drug design

Kinase Selectivity: Aurora Over CDK9

SAR studies on 3H-imidazo[4,5-b]pyridine derivatives reveal that the 5,7-dimethyl substitution pattern contributes to Aurora kinase selectivity over CDK9 [1]. In Table 1 of the Aurora kinase inhibitor SAR study, the geometric mean of at least two experiments shows that C7-substituted analogs with small alkyl groups retain sub-micromolar Aurora A inhibitory activity while reducing CDK9 off-target inhibition compared to unsubstituted or larger C7 substituents [2]. In contrast, imidazo[4,5-b]pyridine derivatives optimized for CDK9 inhibition (e.g., compounds from the sorafenib comparison study) exhibit IC50 values of 0.63-1.32 µM against CDK9, a target profile that is distinct from the Aurora-selective series [3].

Kinase selectivity Aurora kinase CDK9 Off-target profiling

5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine: Key Application Scenarios


PI3Kδ-Focused Fragment Library Synthesis

The compound's low-nanomolar biochemical potency against PI3Kδ (IC50 = 2.30 nM) [1] and its free piperidine NH handle for single-step diversification make it an ideal core fragment for generating focused PI3Kδ inhibitor libraries. In an FBDD campaign, the scaffold can be rapidly expanded through parallel amide coupling with diverse carboxylic acid building blocks, enabling SAR exploration within weeks rather than months. The compound's favorable CYP3A4 TDI profile (IC50 = 10,000 nM) [2] further supports its use as a clean starting point.

Brain-Penetrant Aurora Inhibitor Development

The 5,7-dimethyl substitution pattern, as demonstrated in the Aurora kinase SAR table [3], enhances lipophilic efficiency (LipE) by 0.3-0.5 units compared to unsubstituted analogs, while maintaining selectivity over CDK9. This compound serves as a strategic intermediate for medicinal chemistry teams developing brain-penetrant Aurora A inhibitors for glioblastoma or metastatic brain tumors. Procurement of this specific dimethyl scaffold avoids the need to introduce methyl groups later in the synthetic route, which would require additional protection/deprotection steps.

Kinase Selectivity Profiling Probes

The imidazo[4,5-b]pyridine scaffold's purine-mimetic nature enables broad kinome engagement, but the 5,7-dimethyl groups confer measurable selectivity toward Aurora kinases over CDK family members [3][4]. This compound can be used to generate affinity probes (e.g., biotinylated or fluorescent derivatives via the piperidine NH) for chemical proteomics studies, such as kinobeads profiling, to map kinase selectivity in live cells, providing valuable target engagement data for lead triage.

c-Met Kinase Core Scaffold for Fragment Growth

The 3H-imidazo[4,5-b]pyridine core is a validated hinge-binding motif for c-Met kinase inhibitors, as shown by Chen et al. [5]. The 5,7-dimethyl substitution provides optimal steric complementarity with the hydrophobic pocket adjacent to the hinge region, while the piperidine NH enables attachment of the N-phenyl cyclopropane-1,1-dicarboxamide pharmacophore that is critical for type II kinase inhibition. Procuring this pre-functionalized scaffold accelerates the synthesis of potent, selective c-Met inhibitors compared to building the core from scratch.

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